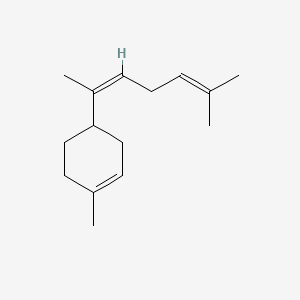

(Z)-alpha-Bisabolene

Description

This compound, also known as cis-a-bisabolene or (Z)-α-bisabolene, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Thus, this compound is considered to be an isoprenoid lipid molecule this compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3/b14-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBUQBJHSRGZNF-AUWJEWJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(=CCC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC(CC1)/C(=C\CC=C(C)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601037278 | |

| Record name | 4-((1Z)-1,5-Dimethyl-1,4-hexadien-1-yl)-1-methyl-cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601037278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

276.00 to 277.00 °C. @ 760.00 mm Hg | |

| Record name | 2,7,10-Bisabolatriene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29837-07-8, 17627-44-0 | |

| Record name | cis-α-Bisabolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29837-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-alpha-Bisabolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029837078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, 4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-((1Z)-1,5-Dimethyl-1,4-hexadien-1-yl)-1-methyl-cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601037278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7,10-Bisabolatriene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of (Z)-alpha-Bisabolene in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-alpha-Bisabolene, a naturally occurring sesquiterpene, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of the discovery of this compound in various plant species. It details the experimental protocols utilized for its identification and quantification, presents the available quantitative data, and illustrates the key biosynthetic pathways involved. This document serves as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a monocyclic sesquiterpene hydrocarbon with the molecular formula C15H24. It is one of several isomers of bisabolene, which are common constituents of essential oils in a variety of plants. The interest in this compound stems from its potential biological activities, which are currently being explored for various pharmaceutical applications. This guide focuses on the botanical sources of this compound, the analytical methodologies for its characterization, and the molecular pathways leading to its synthesis in plants.

Botanical Distribution of this compound

This compound has been identified as a component of the essential oils of several plant species. The presence and concentration of this compound can vary significantly depending on the plant's genetics (chemotype), geographical location, developmental stage, and environmental conditions.

Table 1: Plant Species Reported to Contain Bisabolene Isomers, Including this compound

| Plant Species | Family | Plant Part | Bisabolene Isomers Detected | Reference |

| Alpinia chinensis | Zingiberaceae | Roots, Flowers | β-bisabolene, α-bisabolene | [1][2] |

| Matricaria recutita (Chamomile) | Asteraceae | Flowers | α-bisabolol (a derivative), bisabolol oxides, β-farnesene | [3][4][5] |

| Ziziphus jujuba (Jujube) | Rhamnaceae | Fruits | Terpenes (unspecified bisabolenes) | [6][7] |

| Abies grandis (Grand Fir) | Pinaceae | - | α-bisabolene | [8] |

| Santalum album (Indian Sandalwood) | Santalaceae | - | Bisabolene, Bisabolenol | [9] |

Note: The table includes mentions of various bisabolene isomers as specific quantification of this compound is not always available in the literature.

Experimental Protocols

The identification and quantification of this compound in plant matrices primarily rely on chromatographic and spectroscopic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being the most powerful and widely used method.

Extraction of Essential Oils

A common prerequisite for the analysis of this compound is the extraction of the essential oil from the plant material.

-

Hydrodistillation: This is the most traditional and widely used method.

-

Protocol:

-

The plant material (e.g., flowers, leaves, roots) is placed in a distillation apparatus with water.

-

The mixture is heated to boiling, and the resulting steam, carrying the volatile compounds, is passed through a condenser.

-

The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel.

-

Due to their different densities, the essential oil and water separate into two layers, allowing for the collection of the pure essential oil.[10]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds like this compound.

-

Detailed Protocol for Sesquiterpene Analysis:

-

Sample Preparation: Dilute the essential oil in a suitable solvent (e.g., hexane, dichloromethane) to an appropriate concentration.

-

Injection: Inject a small volume (typically 1 µL) of the diluted sample into the GC injection port.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polar capillary column is typically used, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[11][12]

-

Carrier Gas: Helium is the most common carrier gas, with a constant flow rate of approximately 1 mL/min.[10][12]

-

Oven Temperature Program: A temperature gradient is crucial for separating compounds with different boiling points. A typical program starts at a low temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240-280°C) at a rate of 3-10°C/min.[10][11][12][13]

-

-

Mass Spectrometer (MS) Conditions:

-

Compound Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).

-

Quantification: The concentration of this compound can be determined by creating a calibration curve with a certified reference standard. The peak area of the compound in the sample is then compared to the calibration curve.

-

Quantitative Data

The concentration of this compound and related bisabolene derivatives can vary widely among different plant species and even within the same species. The following table summarizes available quantitative data, which is often presented as a percentage of the total essential oil composition.

Table 2: Quantitative Data of Bisabolene Derivatives in Selected Plant Essential Oils

| Plant Species | Plant Part | Compound | Concentration (% of Essential Oil) | Reference |

| Alpinia chinensis | Roots | β-bisabolene | 10.4% | [1] |

| Matricaria recutita | Flowers | α-bisabolol | 0.1 - 44.2% | [3] |

| Matricaria recutita | Flowers | Bisabolol oxide A | 3.1 - 56.0% | [3] |

| Matricaria recutita | Flowers | Bisabolol oxide B | 3.9 - 27.2% | [3] |

| Matricaria recutita | Teabags | Chamazulene (derivative) | 4.44% | [4] |

Note: Data for this compound is often not reported separately from other isomers. The values presented show the significant contribution of bisabolene-type sesquiterpenes to the essential oil profile.

Biosynthesis and Regulatory Pathways

The biosynthesis of this compound in plants follows the general pathway for sesquiterpenoids, originating from the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

Plants utilize two distinct pathways to produce IPP and DMAPP: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids. For sesquiterpene biosynthesis, the precursor farnesyl pyrophosphate (FPP) is synthesized in the cytosol, primarily from IPP and DMAPP derived from the MVA pathway.

Caption: Overview of the MVA and MEP pathways leading to the biosynthesis of this compound.

Regulation of Bisabolene Synthase Gene Expression

The expression of terpene synthase (TPS) genes, including bisabolene synthases, is tightly regulated in response to various internal and external stimuli, such as herbivory, pathogen attack, and abiotic stress. The jasmonate signaling pathway plays a crucial role in this regulation.

Upon perception of a stimulus, such as wounding, the production of jasmonic acid (JA) is induced. JA is then converted to its bioactive form, jasmonoyl-isoleucine (JA-Ile). JA-Ile promotes the interaction between the F-box protein COI1 and JAZ repressor proteins, leading to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors releases transcription factors (TFs), such as MYC2, WRKY, and AP2/ERF, which can then bind to specific cis-acting elements in the promoters of TPS genes, activating their transcription and leading to the production of terpenes like this compound.[14][15][16]

Caption: Jasmonate signaling pathway regulating the expression of bisabolene synthase genes.

Conclusion

The discovery of this compound in a range of plant species highlights the vast chemical diversity of the plant kingdom and presents exciting opportunities for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of the current knowledge on the botanical sources, analytical methodologies, and biosynthetic pathways of this promising sesquiterpene. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential applications in medicine. The detailed experimental protocols and pathway diagrams presented herein are intended to serve as a valuable resource for scientists and researchers in this dynamic field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. GC-MS AND Chemometric Analysis of the Essential Oils Obtained from Mexican Commercial Chamomilla Recutita Teas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Physico-chemical, nutritional, and volatile composition and sensory profile of Spanish jujube (Ziziphus jujuba Mill.) fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Production of the Sesquiterpene Bisabolene From One- and Two-Carbon Compounds in Engineered Methanosarcina acetivorans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Cloning and Functional Characterization of Bisabolene Synthetase (SaBS) Promoter from Santalum album [mdpi.com]

- 10. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 11. scielo.br [scielo.br]

- 12. farmaciajournal.com [farmaciajournal.com]

- 13. cropj.com [cropj.com]

- 14. mdpi.com [mdpi.com]

- 15. Jasmonate increases terpene synthase expression, leading to strawberry resistance to Botrytis cinerea infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Transcriptome analysis reveals regulation mechanism of methyl jasmonate-induced terpenes biosynthesis in Curcuma wenyujin | PLOS One [journals.plos.org]

Natural sources and isolation of (Z)-alpha-Bisabolene

An In-depth Technical Guide to the Natural Sources and Isolation of (Z)-α-Bisabolene

Introduction

(Z)-α-Bisabolene is a naturally occurring monocyclic sesquiterpene, a class of terpenes composed of three isoprene units.[1] It is recognized for its pleasant, woody-balsamic fragrance and is a constituent of various plant essential oils.[1] As a plant metabolite, (Z)-α-bisabolene and its derivatives are investigated for a range of potential pharmacological activities, including antioxidant and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive overview of the natural sources of (Z)-α-Bisabolene, alongside detailed methodologies for its isolation and purification, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of (Z)-α-Bisabolene

(Z)-α-Bisabolene is found in a variety of organisms, from higher plants to insects. In plants, it is a component of the essential oils, contributing to their characteristic aroma.[1] It has also been identified as a pheromone precursor in certain insects.[4] The concentration of (Z)-α-bisabolene can vary significantly depending on the species, geographical location, and conditions of cultivation and harvesting.[5]

Some of the prominent natural sources include:

-

Plants: Chamomile, Ginger, Cassia fistula, Pelargonium graveolens, Ardisia brevicaulis, Origanum vulgare, Alpinia chinensis, and Ziziphus jujuba.[1][2]

-

Insects: It serves as a precursor to the sex pheromone in the Southern green stink bug, Nezara viridula.[4]

While direct extraction from plants is a common approach, biotechnological production using engineered microbes like Yarrowia lipolytica and Methanosarcina acetivorans is an emerging alternative due to challenges in chemical synthesis and low concentrations in some natural sources.[6][7][8]

Data on Natural Occurrence

The following table summarizes the presence of α-bisabolene isomers in various natural sources. Quantitative data for the specific (Z)-isomer is often limited in general surveys, with many studies reporting on α-bisabolene as a whole or other related isomers.

| Natural Source | Plant Part | Key Bisabolene-related Compound(s) Identified | Method of Analysis | Reference |

| Cassia fistula | Bark | cis-Z-alpha-bisabolene epoxide | GC-MS | [3] |

| Ginger (Zingiber officinale) | Rhizome | Zingiberene, β-bisabolene, α-curcumene | GC-MS | [9] |

| Vanillosmopsis arborea | - | (-)-α-Bisabolol (up to 81.4% of essential oil) | Gas Chromatography | [10] |

| Southern green stink bug (Nezara viridula) | Male epidermal tissue | (+)-(S,Z)-α-bisabolene (pheromone precursor) | - | [4] |

Biosynthesis of α-Bisabolene

(Z)-α-Bisabolene, like other sesquiterpenes, is synthesized through the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway.[6] These pathways produce the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). The final step involves the conversion of the C15 intermediate, farnesyl diphosphate (FPP), into the specific bisabolene isomer by a class of enzymes known as terpene synthases (TPS) or, more specifically, bisabolene synthases.[4][8]

Caption: Simplified biosynthesis pathway of (Z)-α-Bisabolene.

Isolation and Purification Methodologies

The isolation of (Z)-α-Bisabolene from its natural matrix typically involves a multi-step process beginning with the extraction of the essential oil, followed by purification to isolate the target compound.

Caption: General experimental workflow for isolating (Z)-α-Bisabolene.

Extraction: Steam Distillation

Steam distillation is the most common method for extracting volatile essential oils from plant materials without the need for high temperatures that could cause decomposition.[11][12] The process relies on the principle that the total vapor pressure of a mixture of immiscible liquids (like oil and water) is the sum of their individual vapor pressures, allowing the mixture to boil at a temperature below the boiling point of either component.[12]

Initial Purification: Fractional Distillation

Following steam distillation, the crude essential oil is a complex mixture. Fractional distillation is employed to separate compounds based on differences in their boiling points.[13][14] This step can significantly enrich the fraction containing sesquiterpenes like α-bisabolene, separating them from more volatile monoterpenes or less volatile components.[10]

Final Purification: Chromatographic Techniques

To achieve high purity, chromatographic methods are indispensable.[15]

-

Column Chromatography: This is a widely used technique for separating components of a mixture.[15] For sesquiterpenes, silica gel is a common stationary phase, and a non-polar solvent system (e.g., hexane or a hexane-ethyl acetate gradient) is used as the mobile phase to elute the compounds.[9]

-

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples, preparative HPLC is the method of choice.[16] Reversed-phase columns (like C18) with a mobile phase of acetonitrile and water or methanol and water are typically used for the separation of sesquiterpenes.[16][17]

Experimental Protocols

Protocol 1: Steam Distillation for Essential Oil Extraction

This protocol describes a general laboratory-scale steam distillation for extracting essential oils.

Apparatus:

-

Large round-bottom flask (boiling flask)

-

Biomass flask

-

Still head, condenser, and receiver adapter

-

Heating mantle

-

Water source for condenser

-

Separatory funnel

-

Organic solvent (e.g., dichloromethane or diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Preparation: Place the dried and ground plant material into the biomass flask. Fill the boiling flask to about two-thirds capacity with distilled water.

-

Assembly: Assemble the steam distillation apparatus as shown in standard laboratory guides.[18] Ensure all joints are secure.

-

Distillation: Heat the boiling flask to generate steam, which will pass through the plant material, volatilizing the essential oils.[18]

-

Condensation: The steam and oil vapor mixture travels to the condenser, where it cools and liquefies, collecting in the receiver.[12] Continue distillation until no more oil is observed in the distillate (typically several hours).

-

Extraction: Transfer the collected distillate to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the crude essential oil.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol outlines the purification of a bisabolene-enriched fraction.

Materials:

-

Glass chromatography column

-

Silica gel (60-120 mesh)

-

Solvent system (e.g., n-hexane)

-

Bisabolene-enriched fraction

-

Collection tubes

-

Thin-Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pour it into the column, allowing it to pack uniformly without air bubbles.

-

Sample Loading: Dissolve the essential oil fraction in a minimal amount of n-hexane and load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with n-hexane. (Z)-α-Bisabolene, being a non-polar hydrocarbon, will elute relatively quickly.

-

Fraction Collection: Collect the eluate in small, sequential fractions.

-

Monitoring: Monitor the separation by running TLC on the collected fractions. Spot the fractions on a TLC plate and develop it in an appropriate solvent system (e.g., hexane:ethyl acetate 95:5). Visualize the spots under UV light or with a staining agent.

-

Pooling and Concentration: Combine the fractions that contain the pure (Z)-α-Bisabolene (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified compound.[9]

Protocol 3: High-Purity Isolation by Preparative HPLC

This protocol is for the final purification step to achieve high-purity (Z)-α-Bisabolene.

Instrumentation:

-

Preparative HPLC system with a suitable detector (e.g., UV or ELSD)

-

Preparative reversed-phase C18 column

-

Fraction collector

Procedure:

-

Method Development: First, develop an analytical-scale HPLC method to achieve good separation of (Z)-α-Bisabolene from impurities. A typical starting point is a C18 column with a gradient elution of acetonitrile and water.

-

Scale-Up: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.[16]

-

Sample Preparation: Dissolve the bisabolene-enriched fraction from the previous step in the mobile phase. Filter the sample through a 0.45 µm filter before injection.

-

Purification Run: Inject the sample onto the preparative HPLC system. Monitor the chromatogram and collect the fraction corresponding to the (Z)-α-Bisabolene peak using the fraction collector.

-

Post-Purification Work-up: The collected fractions will contain the purified compound dissolved in the mobile phase. Remove the organic solvent (e.g., acetonitrile) by rotary evaporation. The remaining aqueous solution can be freeze-dried or extracted with a non-polar solvent to recover the pure oil.[16]

Conclusion

(Z)-α-Bisabolene is a valuable natural product found across various plant species. Its isolation hinges on a systematic approach combining efficient extraction via steam distillation with multi-step purification using fractional distillation and chromatography. While traditional extraction from natural sources remains a primary method, the protocols detailed herein for column chromatography and preparative HPLC are critical for obtaining the high-purity compound required for rigorous scientific investigation and potential therapeutic development. The continued exploration of both natural sources and biosynthetic production routes will be crucial in meeting the demand for this versatile sesquiterpene.

References

- 1. Buy (Z)-alpha-Bisabolene (EVT-1565372) | 29837-07-8 [evitachem.com]

- 2. This compound | C15H24 | CID 5352653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. An IDS-Type Sesquiterpene Synthase Produces the Pheromone Precursor (Z)-α-Bisabolene in Nezara viridula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. EP0253922A1 - Process for the purification of alpha-bisabolol - Google Patents [patents.google.com]

- 11. chemistry.muohio.edu [chemistry.muohio.edu]

- 12. youtube.com [youtube.com]

- 13. chembam.com [chembam.com]

- 14. m.youtube.com [m.youtube.com]

- 15. jsmcentral.org [jsmcentral.org]

- 16. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. engineering.iastate.edu [engineering.iastate.edu]

Chemical structure and stereochemistry of (Z)-alpha-Bisabolene

A Technical Guide to the Chemical Structure and Stereochemistry of (Z)-α-Bisabolene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-α-Bisabolene is a naturally occurring sesquiterpene found in the essential oils of various plants, including chamomile and ginger.[1] As a member of the bisabolene family, it is distinguished by a specific stereochemical configuration that dictates its physical properties and biological activity. This document provides a comprehensive technical overview of the chemical structure, stereochemistry, physicochemical properties, and key experimental protocols related to (Z)-α-bisabolene, intended for professionals in chemical research and drug development.

Chemical Structure and Nomenclature

(Z)-α-Bisabolene is a 15-carbon isoprenoid, classified as a monocyclic sesquiterpene.[1] Its structure consists of a cyclohexene ring substituted at position 1 with a methyl group and at position 4 with a 6-methylhepta-2,5-dien-2-yl side chain.

-

IUPAC Name: 1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]cyclohexene[1][2]

-

Synonyms: cis-α-Bisabolene, (Z)-α-Bisabilene[2]

-

CAS Number: 29837-07-8[2]

The core structure is fundamental to its chemical reactivity, particularly the two double bonds in the side chain and one in the cyclohexene ring, which are susceptible to reactions like hydrogenation and oxidation.[1]

Stereochemistry

The stereochemistry of α-bisabolene is critical to its identity and is defined by two primary features: the geometric isomerism of a double bond in the side chain and a chiral center on the cyclohexene ring.

-

Geometric Isomerism (E/Z): The "(Z)" designation in the name specifies the geometry of the trisubstituted double bond within the heptadienyl side chain (C4=C5 in the side chain). In the (Z)-isomer, the higher priority substituents on each carbon of the double bond are on the same side of the bond axis. This is contrasted with the (E)-isomer, or trans-α-Bisabolene, where they are on opposite sides.

-

Chirality (R/S): The carbon atom at position 4 of the cyclohexene ring, where the side chain is attached, is a stereocenter. This gives rise to two enantiomers:

The specific combination of these stereochemical features results in distinct molecules with potentially different biological activities and physical properties. The IUPAC name for the (R) enantiomer is (4R)-1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]cyclohexene.[3]

References

The Biological Significance of (Z)-alpha-Bisabolene in the Southern Green Stink Bug, Nezara viridula: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-alpha-Bisabolene is a pivotal sesquiterpene in the chemical ecology of the southern green stink bug, Nezara viridula, a globally significant agricultural pest. This technical guide provides an in-depth analysis of the biological role of this compound, primarily as the precursor to the male-produced sex pheromone. The active pheromonal components are the trans- and cis-1,2-epoxides of this compound, which mediate aggregation and mating behaviors. This document details the biosynthesis of this compound, the composition of the pheromone blend, the behavioral responses it elicits, and the underlying perceptual pathways. Furthermore, it outlines the experimental protocols employed in the study of this semiochemical, offering a comprehensive resource for researchers in chemical ecology and pest management.

Introduction

Nezara viridula (Linnaeus) (Heteroptera: Pentatomidae) utilizes a sophisticated chemical communication system in which this compound plays a central role. While not the primary active pheromone itself, it is the immediate biosynthetic precursor to the male-released sex pheromone components, trans-(Z)-alpha-bisabolene epoxide and cis-(Z)-alpha-bisabolene epoxide.[1][2] These epoxides are crucial for long-range attraction of conspecifics, including sexually mature females, males, and late-instar nymphs, thereby facilitating mating and aggregation.[1] The specific ratio of these stereoisomers is critical for species recognition and can vary between different geographic populations, leading to the existence of distinct "pheromone strains".[1][3] Understanding the biosynthesis and perception of this pheromone system is paramount for the development of effective and environmentally benign pest management strategies, such as mating disruption and targeted trapping.

Biosynthesis of this compound and Pheromone Formation

This compound in Nezara viridula is synthesized de novo in the epidermal tissue associated with the cuticle of the ventral sternites in mature males.[4] The biosynthetic pathway involves key enzymes from the terpene metabolic pathway.

The process begins with the general intermediate (E,E)-farnesyl diphosphate (FPP). An isoprenyl diphosphate synthase (IDS)-type terpene synthase (TPS), designated as NvTPS, catalyzes the conversion of FPP to (+)-(S,Z)-alpha-bisabolene.[4] The substrate for this reaction, FPP, is produced by a bona fide FPP synthase, NvFPPS.[4] Following its synthesis, this compound is then enzymatically converted to its epoxide forms, the active pheromone components.

Quantitative Data on Pheromone Composition and Behavioral Responses

The composition of the male-produced volatile blend and the behavioral responses of females to these compounds have been quantified in several studies. The relative abundance of this compound and its epoxides can differ significantly between geographically distinct populations.

Table 1: Composition of Male-Produced Volatiles in Different Nezara viridula Populations

| Compound | USA Strain (%)[1] | Italian Strain (%)[3] | Australian Strain (%)[3] | Brazilian Strain (%)[3] | Japanese Strain (%)[3] |

| This compound | 17 | 10.9 ± 3.4 | 15.3 ± 1.6 | 13.0 ± 2.0 | 4.3 ± 0.9 |

| trans-(Z)-alpha-Bisabolene Epoxide | 44 | 55.4 ± 3.9 | 57.5 ± 2.0 | 58.5 ± 2.5 | 87.0 ± 1.3 |

| cis-(Z)-alpha-Bisabolene Epoxide | 15 | 8.8 ± 1.6 | 6.0 ± 0.7 | 10.3 ± 1.1 | 0.9 ± 0.2 |

| (E)-Nerolidol | 1.4 | - | - | - | - |

| n-Nonadecane | 7.4 | - | - | - | - |

| Data are presented as the relative percentage of the total blend. Data from Aldrich et al. (1993) are presented as mean ± SEM. |

Table 2: Behavioral Responses of Nezara viridula Females to Pheromone Components in Olfactometer Bioassays

| Stimulus | % Females Attracted | Statistical Significance (P-value) | Reference |

| Racemic trans-(Z)-alpha-BE | 45% | < 0.05 | [5] |

| Racemic cis-(Z)-alpha-BE | 25% | < 0.05 | [5] |

| (-)-trans-(Z)-alpha-BE | 40% | < 0.05 | [5] |

| (-)-cis-(Z)-alpha-BE | 20% | > 0.05 | [5] |

| Blend (25% cis / 75% trans) | Significantly more attractive than trans-isomer alone | < 0.05 | [5] |

| BE = Bisabolene Epoxide |

These data highlight the importance of the trans-epoxide as the primary attractant, with the cis-epoxide playing a synergistic role.[5][6]

Pheromone Perception and Signal Transduction

The perception of the bisabolene epoxide pheromone begins at the antennae of Nezara viridula. The process involves the transport of the hydrophobic pheromone molecules across the aqueous sensillar lymph to olfactory receptors (ORs) on the dendritic membrane of olfactory sensory neurons (OSNs). This transport is facilitated by odorant binding proteins (OBPs) and chemosensory proteins (CSPs), which have been identified in the antennae of N. viridula.

While the specific ORs for bisabolene epoxides in N. viridula have not yet been identified, the general mechanism of insect olfactory signal transduction is understood. The binding of the pheromone to a specific OR, which forms a heteromeric complex with a highly conserved co-receptor (Orco), is thought to directly gate a non-selective cation channel. This leads to the depolarization of the OSN and the generation of an action potential, which is then transmitted to the antennal lobe of the brain for processing.

Experimental Protocols

The study of this compound and its role in Nezara viridula involves a combination of chemical analysis and behavioral bioassays.

Pheromone Collection and Analysis

A standard method for collecting the male-produced volatiles is through headspace aeration.

Protocol: Headspace Volatile Collection

-

Insect Preparation: Place a group of sexually mature male N. viridula (typically 10-20 individuals) in a clean glass chamber.

-

Aeration: Draw purified, humidified air through the chamber at a controlled flow rate (e.g., 1 L/min).

-

Trapping: Pass the effluent air through a filter containing an adsorbent material such as activated charcoal or a polymeric adsorbent like Tenax® or Super-Q®.[1]

-

Elution: After a set collection period (e.g., 24 hours), elute the trapped volatiles from the adsorbent using a small volume of a suitable solvent, such as hexane or dichloromethane.

-

Analysis: Concentrate the eluate and analyze it by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the components. Use a nonpolar capillary column (e.g., DB-5) with a temperature program suitable for sesquiterpenes (e.g., initial temperature of 40-60°C, ramping to 250-280°C).

Electroantennography (EAG)

EAG is used to measure the electrical response of the insect antenna to volatile compounds.

Protocol: Electroantennography (EAG)

-

Antenna Preparation: Excise an antenna from a live, immobilized N. viridula (typically a female). Mount the antenna between two electrodes using conductive gel, with the base of the antenna connected to the reference electrode and the tip inserted into the recording electrode.

-

Stimulus Delivery: Deliver a puff of charcoal-filtered, humidified air containing a known concentration of the test compound (e.g., synthetic bisabolene epoxide isomers dissolved in a solvent and applied to filter paper) over the antenna for a short duration (e.g., 0.5 seconds).

-

Recording: Record the resulting depolarization (a negative voltage deflection) of the antenna using an EAG system.

-

Data Analysis: Measure the amplitude of the EAG response (in millivolts) and compare the responses to different compounds and concentrations. A solvent blank should be used as a control.

Behavioral Bioassays (Olfactometry)

Y-tube olfactometers are commonly used to assess the behavioral response of insects to airborne stimuli.

Protocol: Y-Tube Olfactometer Bioassay

-

Apparatus: Use a glass Y-tube olfactometer with two arms. Deliver a continuous flow of purified, humidified air through each arm.

-

Stimulus Application: Introduce the test stimulus (e.g., a filter paper treated with a synthetic pheromone blend) into the airflow of one arm (the "treatment arm"). Introduce a solvent control into the other arm (the "control arm").

-

Insect Introduction: Release a single, sexually mature female N. viridula at the base of the Y-tube.

-

Observation: Observe the insect for a set period (e.g., 5-10 minutes) and record its choice (i.e., which arm it enters first) and the time spent in each arm.

-

Replication and Controls: Test a sufficient number of insects to allow for statistical analysis. To avoid positional bias, alternate the treatment and control arms between replicates. Clean the olfactometer thoroughly between trials.

Conclusion and Future Directions

This compound is a crucial precursor in the biosynthesis of the sex pheromone of Nezara viridula. The resulting epoxides, particularly the trans-isomer, are the primary mediators of attraction for this species. The quantitative variation in the pheromone blend across different geographical regions has significant implications for the development of targeted pest management strategies. While the biosynthetic pathway is partially elucidated and the behavioral responses are well-documented, further research is needed to identify the specific olfactory receptors involved in pheromone perception. A deeper understanding of the molecular basis of chemoreception in N. viridula will be instrumental in designing novel and highly specific attractants or repellents for the sustainable management of this important agricultural pest.

References

- 1. researchgate.net [researchgate.net]

- 2. seb.org.br [seb.org.br]

- 3. era.dpi.qld.gov.au [era.dpi.qld.gov.au]

- 4. An IDS-Type Sesquiterpene Synthase Produces the Pheromone Precursor (Z)-α-Bisabolene in Nezara viridula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bisabolene epoxides in sex pheromone innezara viridula (L.) (Heteroptera: Pentatomidae): Role ofcis isomer and relation to specificity of pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

(Z)-alpha-Bisabolene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Promising Plant Metabolite

Abstract

(Z)-alpha-Bisabolene, a naturally occurring sesquiterpene, is a significant secondary metabolite found in a variety of medicinal and aromatic plants. This technical guide provides a detailed overview of this compound, encompassing its chemical and physical properties, biosynthetic origins, and known biological activities. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of this plant-derived compound. This guide summarizes the current state of knowledge on this compound, with a focus on its potential anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of its mechanisms of action.

Introduction

This compound, a member of the vast class of sesquiterpenes, is a volatile organic compound that contributes to the characteristic aroma of various plants, including German chamomile (Matricaria recutita) and Origanum vulgare.[1] As a natural product, it has garnered interest for its potential pharmacological activities. Sesquiterpenes, in general, are known to exhibit a wide range of biological effects, and bisabolene isomers are no exception.[2] This guide focuses specifically on the (Z)-isomer of alpha-bisabolene, providing a consolidated resource of its known characteristics and potential for further scientific investigation and drug discovery.

Chemical and Physical Properties

This compound is a C15H24 hydrocarbon with a molecular weight of 204.35 g/mol .[3] Its structure consists of a cyclohexene ring substituted with a methyl group and a 6-methylhepta-2,5-dien-2-yl side chain. The "(Z)" designation refers to the stereochemistry of the double bond in the side chain.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | [3] |

| Molecular Weight | 204.35 g/mol | [3] |

| IUPAC Name | 1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]cyclohexene | [3] |

| CAS Number | 29837-07-8 | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Woody, balsamic | [4] |

Biosynthesis

This compound, like all sesquiterpenes, is synthesized in plants through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. These pathways produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Three of these C5 units are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). A specific sesquiterpene synthase, this compound synthase, then catalyzes the cyclization of FPP to form the characteristic bisabolene carbon skeleton.

Biosynthesis of this compound.

Biological Activities and Quantitative Data

While research on the specific biological activities of this compound is still emerging, studies on closely related bisabolene isomers and essential oils rich in these compounds suggest potential in several therapeutic areas. It is important to note that the following quantitative data primarily pertains to other bisabolene isomers due to a lack of specific data for the (Z)-alpha isomer in the current literature.

Anticancer Activity

Several studies have investigated the cytotoxic effects of bisabolene isomers against various cancer cell lines. The data suggests that these compounds can induce apoptosis and inhibit cell proliferation.

| Compound | Cell Line | Assay | IC₅₀ / CC₅₀ | Reference |

| γ-Bisabolene | TE671 (Human Neuroblastoma) | MTT | 8.2 µM | [5] |

| β-Bisabolene | 4T1 (Murine Mammary Carcinoma) | MTT | 48.99 µg/mL | [6] |

| β-Bisabolene | MCF-7 (Human Breast Adenocarcinoma) | MTT | 66.91 µg/mL | [6] |

| β-Bisabolene | SKBR3 (Human Breast Adenocarcinoma) | MTT | 70.62 µg/mL | [6] |

| β-Bisabolene | BT474 (Human Breast Ductal Carcinoma) | MTT | 74.3 µg/mL | [6] |

| β-Bisabolene | MDA-MB-231 (Human Breast Adenocarcinoma) | MTT | 98.39 µg/mL | [6] |

Anti-inflammatory Activity

The anti-inflammatory potential of bisabolane-type sesquiterpenes has been evaluated through their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

| Compound/Extract | Cell Line | Assay | IC₅₀ / Inhibition | Reference |

| Bisabolane Sesquiterpenes (compounds 7 and 13) | RAW264.7 (Murine Macrophage) | NO Production Inhibition | >50% inhibition at 20 µM | [7] |

| Vernonia amygdalina ethanolic extract (containing bisabolene-type sesquiterpenes) | RAW264.7 (Murine Macrophage) | NO Production Inhibition | IC₅₀ = 37.68 ± 2.28 µg/mL | [8] |

| β-Bisabolol | RAW264.7 (Murine Macrophage) | NO Production Inhibition | 55.5% inhibition at 50.0 µg/mL | [9] |

Antimicrobial Activity

The antimicrobial properties of essential oils containing bisabolenes and isolated bisabolene-related compounds have been reported against various bacteria and fungi.

| Compound/Essential Oil | Microorganism | Assay | MIC (Minimum Inhibitory Concentration) | Reference |

| α-Bisabolol | Candida albicans | Broth Microdilution | 26.8 µg/mL | [10] |

| α-Bisabolol | Staphylococcus aureus | Broth Microdilution | 16 µg/mL | [10] |

| α-Bisabolol | Microsporum gypseum | Broth Microdilution | 4.0 µg/mL | [10] |

| Psammogeton canescens EO (25% β-bisabolene) | Candida albicans | Not specified | Active | |

| Psammogeton canescens EO (25% β-bisabolene) | Escherichia coli | Not specified | Active |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of this compound and related compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized and quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 200 µM) and incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

MTT Assay Workflow.

Antimicrobial Susceptibility: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of the compound that visibly inhibits the growth of a microorganism is determined after incubation.

Protocol:

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a suitable broth medium in a 96-well microtiter plate. An emulsifying agent like Tween 80 may be required for oil-based compounds.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. A growth indicator like resazurin can be used to aid visualization.

Broth Microdilution MIC Assay Workflow.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophages.

Principle: The amount of nitrite, a stable product of NO, is measured using the Griess reagent.

Protocol:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Treatment and Stimulation: Treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.

Nitric Oxide Inhibition Assay Workflow.

Signaling Pathways

The biological activities of sesquiterpenes are often attributed to their ability to modulate key cellular signaling pathways. While the specific pathways affected by this compound are yet to be fully elucidated, research on related compounds suggests the involvement of the NF-κB and MAPK pathways in its anti-inflammatory and anticancer effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers. Some sesquiterpenes have been shown to inhibit this pathway.

Potential Inhibition of the NF-κB Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers.

Potential Modulation of the MAPK/ERK Pathway.

Conclusion and Future Directions

This compound is a plant-derived sesquiterpene with a chemical profile that suggests potential for various therapeutic applications. While preliminary evidence from related compounds indicates promising anticancer, anti-inflammatory, and antimicrobial activities, there is a clear need for further research focused specifically on the (Z)-alpha isomer. Future studies should aim to:

-

Isolate and purify this compound to enable robust in vitro and in vivo testing.

-

Determine the specific IC₅₀ and MIC values of this compound against a broad range of cancer cell lines and microbial strains.

-

Elucidate the precise molecular mechanisms of action, including its effects on key signaling pathways.

-

Conduct preclinical and clinical studies to evaluate its safety and efficacy for potential therapeutic use.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their investigation of this intriguing natural product. The detailed protocols and pathway diagrams are intended to facilitate the design of future experiments and accelerate the exploration of this compound's full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C15H24 | CID 5352653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of γ-Bisabolene in Human Neuroblastoma Cells via Induction of p53-Mediated Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bisabolane Sesquiterpenes with Anti-Inflammatory Activities from the Endophytic Fungus Penicillium citrinum DF47 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical composition, antimicrobial and antioxidant activities of the essential oil of Psammogeton canescens - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary research on the pharmacological properties of (Z)-alpha-Bisabolene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-α-Bisabolene, a naturally occurring sesquiterpene, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a preliminary overview of the pharmacological properties of (Z)-α-Bisabolene, with a focus on its anti-inflammatory, anticancer, and antimicrobial activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate a comprehensive understanding of the current state of research on this compound.

Pharmacological Activities of (Z)-α-Bisabolene

Preliminary research indicates that (Z)-α-Bisabolene possesses a range of pharmacological activities, positioning it as a compound of interest for further investigation in drug discovery and development.

Anti-inflammatory Activity

While specific quantitative data for the anti-inflammatory activity of pure (Z)-α-Bisabolene is limited in the currently available literature, studies on essential oils containing bisabolene derivatives suggest a potential role in modulating inflammatory pathways. For instance, an essential oil rich in bisabolene-type sesquiterpenes demonstrated inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. Some bisabolane sesquiterpenes have shown moderate anti-inflammatory effects, with an inhibitory rate of more than 50% at a concentration of 20 μM.[1] Further research is required to isolate and quantify the specific contribution of (Z)-α-Bisabolene to these effects and to determine its IC50 value.

Anticancer Activity

The anticancer potential of bisabolene isomers and related compounds has been an area of active investigation. While direct IC50 values for (Z)-α-Bisabolene against various cancer cell lines are not yet widely reported, studies on the related compound β-bisabolene have demonstrated selective cytotoxic activity against murine and human breast cancer cell lines. For example, β-bisabolene exhibited IC50 values of 65.49 µg/ml against MG1361 cells and 48.99 µg/ml against 4T1 cells.[2][3] In human breast cancer cell lines, the IC50 values for β-bisabolene were 66.91 µg/ml (MCF-7), 98.39 µg/ml (MDA-MB-231), 70.62 µg/ml (SKBR3), and 74.3 µg/ml (BT474).[2][3] These findings suggest that the bisabolene scaffold is a promising starting point for the development of novel anticancer agents, and underscore the need for specific evaluation of the (Z)-α isomer.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of bisabolene sesquiterpenoids. Although data specifically for the (Z)-α isomer is sparse, related bisabolene derivatives have shown potent inhibitory activity against a range of pathogenic bacteria. For instance, certain bisabolene derivatives displayed significant activity against the aquatic pathogenic bacterium Vibrio parahaemolyticus with MIC values of 9.0 and 15.0 μM, and against Vibrio harveyi with MIC values of 15.0 and 15.2 μM.[4] Some derivatives have also shown a broad spectrum of antimicrobial activity with MIC values ranging from 9.0 to 74.6 μM against various strains.[4] These results indicate the potential of the bisabolene chemical backbone in the development of new antimicrobial agents.

Quantitative Pharmacological Data

To facilitate a clear comparison of the available data, the following tables summarize the quantitative pharmacological parameters for bisabolene-related compounds. It is crucial to note that much of the existing data pertains to isomers or derivatives of α-bisabolene, and further research is necessary to establish the specific activity of the (Z) isomer.

Table 1: Anticancer Activity of β-Bisabolene

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| MG1361 | Murine Mammary | 65.49 | [2][3] |

| 4T1 | Murine Mammary | 48.99 | [2][3] |

| MCF-7 | Human Breast | 66.91 | [2][3] |

| MDA-MB-231 | Human Breast | 98.39 | [2][3] |

| SKBR3 | Human Breast | 70.62 | [2][3] |

| BT474 | Human Breast | 74.3 | [2][3] |

Table 2: Antimicrobial Activity of Bisabolene Derivatives

| Compound/Derivative | Microorganism | MIC (µM) | Reference |

| Bisabolene Derivative 1 | Vibrio parahaemolyticus | 9.0 | [4] |

| Bisabolene Derivative 2 | Vibrio parahaemolyticus | 15.0 | [4] |

| Bisabolene Derivative 2 | Vibrio harveyi | 15.0 | [4] |

| Bisabolene Derivative 3 | Vibrio harveyi | 15.2 | [4] |

| Bisabolene Derivative 4 | Various Strains | 9.0 - 74.6 | [4] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the pharmacological evaluation of (Z)-α-Bisabolene.

Cell Viability (MTT) Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of (Z)-α-Bisabolene in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[5] Mix gently by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Nitric Oxide (NO) Inhibition (Griess) Assay for Anti-inflammatory Activity

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite.

Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound and LPS Stimulation: Pre-treat the cells with various concentrations of (Z)-α-Bisabolene for 1-2 hours. Subsequently, stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce nitric oxide production. Include a control group with cells treated only with LPS and a blank group with untreated cells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Sample Collection: After incubation, collect the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix 50-100 µL of the collected supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[6]

-

Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.[7]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[7]

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of nitric oxide inhibition by comparing the nitrite levels in the compound-treated groups to the LPS-only treated group.

Signaling Pathways

The pharmacological effects of many natural compounds are mediated through their interaction with specific cellular signaling pathways. While the precise mechanisms of (Z)-α-Bisabolene are still under investigation, related terpenoids have been shown to modulate key pathways involved in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response.[8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10][11] It is hypothesized that (Z)-α-Bisabolene may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the phosphorylation of IκB or the nuclear translocation of NF-κB.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by (Z)-α-Bisabolene.

MAPK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[12] Dysregulation of this pathway is a common feature in many types of cancer. The pathway consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that promote cell growth and division. Natural products have been shown to inhibit the MAPK signaling pathway, making it a potential target for the anticancer activity of (Z)-α-Bisabolene.[1]

Caption: Hypothesized inhibition of the MAPK signaling pathway by (Z)-α-Bisabolene.

Conclusion and Future Directions

The preliminary data gathered on (Z)-α-Bisabolene and its related compounds suggest a promising pharmacological profile with potential anti-inflammatory, anticancer, and antimicrobial activities. However, this technical guide also highlights significant gaps in the current understanding of this specific sesquiterpene isomer. To advance the development of (Z)-α-Bisabolene as a potential therapeutic agent, future research should focus on:

-

Isolation and Purification: Obtaining highly pure (Z)-α-Bisabolene to enable precise pharmacological evaluation.

-

Quantitative In Vitro Studies: Determining the IC50 and MIC values of pure (Z)-α-Bisabolene against a broad range of cancer cell lines, bacteria, and fungi.

-

Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by (Z)-α-Bisabolene to understand its mechanism of action.

-

In Vivo Efficacy and Safety: Conducting preclinical animal studies to evaluate the in vivo efficacy, pharmacokinetic properties, and safety profile of (Z)-α-Bisabolene.

By addressing these key areas, the scientific community can build a more comprehensive understanding of the therapeutic potential of (Z)-α-Bisabolene and pave the way for its potential translation into clinical applications.

References

- 1. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diketopiperazine Alkaloids and Bisabolene Sesquiterpenoids from Aspergillus versicolor AS-212, an Endozoic Fungus Associated with Deep-Sea Coral of Magellan Seamounts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. 4.7. Nitric Oxide Assay [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Proposed Mechanisms of Action for (Z)-alpha-Bisabolene

Abstract

This compound is a naturally occurring sesquiterpene found in the essential oils of various plants, including chamomile and ginger.[1] As a member of the bisabolene family, it has garnered scientific interest for its potential pharmacological activities. This document provides a comprehensive overview of the proposed mechanisms of action for this compound, drawing from available research on the compound and its closely related isomers. The primary areas of focus include its potential antimicrobial, anti-inflammatory, and anticancer properties. This guide synthesizes current knowledge, presents quantitative data where available, details relevant experimental protocols, and visualizes key pathways to support further research and development.

Introduction to this compound

This compound, systematically named 1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]cyclohex-1-ene, is a C15H24 hydrocarbon classified as a monocyclic sesquiterpene.[1][2] Its structure features a cyclohexene ring and a heptadienyl side chain with a specific Z (cis) configuration at one of the double bonds, which distinguishes it from other bisabolene isomers (α, β, and γ).[1][3] This structural specificity is crucial as it dictates the molecule's interaction with biological systems.[1] While research specifically on the (Z)-alpha isomer is emerging, mechanistic insights are often inferred from studies on the more extensively researched alpha-bisabolol and other bisabolene isomers.

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of bisabolene-containing essential oils has been documented against a range of pathogens, including bacteria and fungi.[4] The primary proposed mechanism is the disruption of the microbial cell membrane.[4]

Mechanism: this compound's lipophilic nature, conferred by its hydrocarbon structure, is thought to facilitate its intercalation into the lipid bilayer of microbial cell membranes. This interaction disrupts membrane integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, loss of cell viability.[4] This mechanism is common among many terpenoid compounds.

Table 1: Antimicrobial Activity of Essential Oils Containing Bisabolenes

Note: The following data is for essential oils where bisabolene is a component, not for isolated this compound.

| Organism | Essential Oil Source | Activity Type | Measurement | Result | Reference |

| Candida genus yeasts | Multiple | Fungicidal | MIC | 0.78 µL/mL | [4] |

| Various Fungi | Multiple | Fungicidal | MFC | 50 µL/mL | [4] |

Proposed Anti-Inflammatory Mechanisms

Research on the related sesquiterpenoid α-bisabolol provides a strong basis for the proposed anti-inflammatory mechanisms of this compound. These mechanisms involve the modulation of key inflammatory mediators and signaling pathways. The structurally similar β-bisabolol has also been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in a dose-dependent manner.[5][6]

Key Proposed Mechanisms:

-

Inhibition of Pro-inflammatory Cytokines: α-bisabolol has been shown to significantly inhibit the production of TNF-α and IL-6 in macrophages stimulated by lipopolysaccharide (LPS).[7][8] It is hypothesized that this compound may act similarly to downregulate the expression of these key cytokines.

-

Suppression of Inflammatory Enzymes: A proposed mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and prostaglandins, respectively, during inflammation.[5]

Proposed Anticancer Mechanisms of Action

The anticancer potential of bisabolenes has been explored, with studies on α-bisabolol and β-bisabolene demonstrating cytotoxicity against various cancer cell lines.[9][10] The proposed mechanisms for this compound center on the induction of apoptosis and cell cycle arrest.[4]

Induction of Apoptosis

Studies on the closely related α-bisabolol show that it induces apoptosis in glioma and other cancer cells through the intrinsic (mitochondrial) pathway.[9] This involves the dissipation of the mitochondrial membrane potential and the release of cytochrome c.[9] β-bisabolene has also been shown to induce apoptosis in breast cancer cells, confirmed by Annexin V and Caspase 3/7 activity assays.[10]

Proposed Apoptotic Pathway:

-

This compound interacts with the mitochondrial membrane.

-

Disruption of the inner mitochondrial membrane potential.

-

Release of Cytochrome c from the mitochondria into the cytoplasm.

-

Activation of Caspase-9 (initiator caspase).

-

Activation of Caspase-3 (executioner caspase).

-

Cleavage of cellular proteins, leading to the characteristic morphological changes of apoptosis .

Cell Cycle Arrest

A patent document suggests that alpha-bisabolene may exert anticancer effects through the induction of cell cycle arrest, though specific peer-reviewed studies on the isolated compound are limited.[4] The related compound zerumbone, another sesquiterpene, has been shown to arrest Jurkat cells at the G2/M phase.[11] It is plausible that this compound could interfere with the cell cycle machinery, preventing cancer cells from progressing through mitosis and leading to a halt in proliferation.

Table 2: Cytotoxic Activity of Bisabolene Isomers

Note: This data is for isomers of alpha-bisabolene and is provided for comparative context.

| Compound | Cell Line | Cell Type | Measurement | Result (µg/mL) | Reference |

| β-Bisabolene | 4T1 | Murine Breast Cancer | IC50 | 48.99 | [10] |

| β-Bisabolene | MG1361 | Murine Mammary Cancer | IC50 | 65.49 | [10][12] |

| β-Bisabolene | MCF7 | Human Breast Cancer | IC50 | 66.91 | [10] |

| β-Bisabolene | SKBR3 | Human Breast Cancer | IC50 | 70.62 | [10] |

| β-Bisabolene | EpH4 | Normal Murine Mammary | IC50 | >200 | [10][12] |

| β-Bisabolene | MCF10A | Normal Human Breast | IC50 | 114.3 | [10] |

Other Proposed Mechanisms

A computational study performed docking analysis on cis-Z-alpha-bisabolene epoxide, a derivative of this compound.[13] The results predicted that this compound could act as a ligand for the pregnane X receptor (PXR).[13] PXR is a nuclear receptor that plays a key role in regulating the metabolism and detoxification of xenobiotics and endogenous compounds.[13] If this compound or its metabolites interact with PXR, this could influence various cellular processes, including drug metabolism and antioxidant responses.[13]

Appendices: Experimental Protocols

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol is a generalized method for assessing the effect of this compound on cancer cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, 4T1) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol for Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 value) for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.

Conclusion and Future Directions

The available evidence, largely extrapolated from related bisabolene isomers, suggests that this compound is a promising natural compound with potential therapeutic applications. Its proposed mechanisms of action include microbial membrane disruption, modulation of inflammatory pathways, and the induction of apoptosis and cell cycle arrest in cancer cells. However, there is a clear need for further research focused specifically on the (Z)-alpha isomer to validate these hypotheses and elucidate its precise molecular targets. Future studies should aim to generate quantitative data (IC50, MIC) for the pure compound, investigate its effects on a wider range of cell lines and microbial species, and explore its in vivo efficacy and safety profile. Such research is critical for translating the potential of this compound into tangible benefits for drug development.

References